(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide
Description
(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide is an acrylamide derivative featuring two distinct chlorinated benzyl groups. The compound’s structure comprises:
- An acrylamide backbone (CH₂=CH–CO–NH–) linked to a 4-chlorobenzyl group at the amide nitrogen.
- A 3-chlorobenzyloxy substituent attached to the para-position of the phenyl ring on the acrylamide’s α-carbon.
The compound is cataloged under CAS 477871-18-4 and is marketed by Key Organics as a molecular building block for pharmaceutical and materials research .
Properties
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(4-chlorophenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c24-20-9-4-18(5-10-20)15-26-23(27)13-8-17-6-11-22(12-7-17)28-16-19-2-1-3-21(25)14-19/h1-14H,15-16H2,(H,26,27)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYPDTNNLQMRTK-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorobenzyl chloride, phenol derivatives, and propenamide. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and purity while minimizing the production costs. This often involves the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorinated Aromatic Substituents
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS 329777-61-9)
- Core Structure : Acrylamide backbone with a 3-chloro-4-fluorophenyl group at the amide nitrogen and a 4-isobutylphenyl substituent on the acrylamide’s α-carbon.
- Key Differences :
- Replaces the 4-chlorobenzyl group with a 3-chloro-4-fluorophenyl moiety, introducing fluorine’s electronegative effects.
- The α-carbon substituent is 4-isobutylphenyl instead of a benzyloxy group, reducing polarity.
- Impact : Fluorine may enhance metabolic stability, while the isobutyl group increases hydrophobicity compared to the target compound’s benzyloxy substituent .
(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-oxidanyl-prop-2-enamide (FG8)
- Core Structure : Acrylamide backbone with a sulfanyl-linked 4-chlorophenyl group and an N-hydroxylamide (oxidized amide).
- Key Differences :
- Incorporates a sulfanyl bridge (S–) instead of a benzyloxy group.
- The amide nitrogen is oxidized to a hydroxylamine (N–O).
Analogues with Heterocyclic Substituents
(E)-3-[4-(3-Fluoropropoxy)phenyl]-N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-propenamide (CAS 478039-87-1)
- Core Structure : Acrylamide backbone with a 4-pyridinylpyrimidine group at the amide nitrogen and a 3-fluoropropoxy substituent on the phenyl ring.
- Key Differences :
- Replaces the chlorobenzyl groups with a heterocyclic pyrimidine-pyridine system and a fluorinated alkoxy chain.
- Impact : The fluoropropoxy group enhances solubility, while the heterocycle may enable hydrogen bonding with biological targets, contrasting with the target compound’s reliance on hydrophobic interactions .
Analogues with Sulfonamide Backbones
(E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide
- Core Structure : Sulfonamide (SO₂–NH–) backbone instead of acrylamide, with a 3-chlorobenzyloxy group and a 3-chlorostyryl substituent.
- Key Differences :
- Sulfonamide group replaces acrylamide, altering electronic properties and hydrogen-bonding capacity.
- Retains the 3-chlorobenzyloxy motif but lacks the 4-chlorobenzyl group.
- Impact : Sulfonamides typically exhibit higher acidity (pKa ~10) compared to acrylamides, which may influence pharmacokinetics .
Physicochemical and Pharmacological Implications
| Compound | Molecular Weight | Key Substituents | LogP* (Predicted) | Potential Advantages |
|---|---|---|---|---|
| Target Compound | ~426.3 | 4-Cl-benzyl, 3-Cl-benzyloxy | 4.8 | High lipophilicity for membrane uptake |
| (2E)-N-(3-Cl-4-F-phenyl)-[...]enamide | 331.81 | 3-Cl-4-F-phenyl, 4-isobutylphenyl | 5.2 | Enhanced metabolic stability |
| FG8 | 329.84 | 4-Cl-phenyl-S-, N–O | 3.5 | Polar interactions via N–O moiety |
| (E)-3-[4-(3-F-propoxy)phenyl]-[...] | 378.41 | 3-F-propoxy, pyrimidine-pyridine | 3.1 | Improved solubility |
*LogP values estimated using fragment-based methods.
Biological Activity
(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide, also known by its CAS number 478040-04-9, is a synthetic compound with potential applications in medicinal chemistry. This article aims to explore its biological activity, focusing on antimicrobial and anticancer properties, supported by research findings and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H19Cl2NO2. The compound features a central propenamide structure with chlorobenzyl and phenolic ether substituents. The presence of halogenated groups contributes to its lipophilicity, enhancing membrane permeability and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study involving various chloroacetamides demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans . The presence of chlorinated substituents is believed to enhance the interaction with microbial membranes, leading to increased efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| (E)-N-(4-chlorobenzyl) compound | Strong | Moderate | Moderate |
| N-(4-chlorophenyl) chloroacetamide | Strong | Weak | Moderate |
| N-(3-bromophenyl) chloroacetamide | Strong | Moderate | Weak |
Anticancer Properties
The compound's potential anticancer activity is suggested by its structural similarity to other bioactive molecules that target cancer cell proliferation pathways. A study on structurally related compounds indicated that they could inhibit cell growth in various cancer cell lines by inducing apoptosis . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent investigation into the antimicrobial properties of newly synthesized N-substituted phenyl compounds revealed that those with halogenated substituents, including chlorobenzyl groups, exhibited superior activity against Gram-positive bacteria compared to their non-halogenated counterparts. This study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity . -
Case Study on Anticancer Activity :
In a study evaluating the anticancer effects of various acrylic acid derivatives, it was found that compounds similar to this compound significantly inhibited tumor growth in vitro. The study highlighted the importance of substituent positioning on the phenolic ring in enhancing anticancer activity .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
Substitution Reaction : React 4-fluoronitrobenzene derivatives with 3-chlorobenzyl alcohol under alkaline conditions to form the ether linkage. Use potassium carbonate as a base in DMF at 80°C for 12 hours .
Reduction : Reduce the nitro group to an amine using iron powder in acidic conditions (e.g., HCl/ethanol, 60°C) .
Condensation : Couple the amine intermediate with acryloyl chloride using a coupling agent like HATU in DCM, with triethylamine as a base. Optimize stoichiometry (1:1.2 molar ratio) and monitor via TLC .
- Yield Optimization : Replace iron powder with catalytic hydrogenation (Pd/C, H₂) for cleaner reduction and higher purity .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodology :
NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For stereochemistry, employ NOESY to verify the E-configuration of the propenamide double bond .
X-ray Crystallography : Resolve crystal structures to unambiguously assign spatial arrangement, particularly for the chlorobenzyloxy groups .
FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches to confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
Standardized Assays : Re-evaluate activity (e.g., tubulin inhibition) using uniform protocols (e.g., MTT assay for cytotoxicity, IC₅₀ comparisons) .
Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives from rapid degradation .
Structural Analog Analysis : Compare activity with analogs (e.g., replacing 3-chlorobenzyl with fluorobenzyl) to identify critical pharmacophores .
Q. What computational strategies are effective for predicting the compound’s interaction with EGFR or tubulin?
- Methodology :
Molecular Docking : Use AutoDock Vina to model binding poses in EGFR’s kinase domain (PDB: 1M17). Focus on hydrogen bonding with Met793 and hydrophobic interactions with chlorobenzyl groups .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in tubulin (PDB: 1SA0) .
QSAR Modeling : Develop models using descriptors like logP and polar surface area to correlate structural features with activity .
Q. How can researchers design derivatives to improve metabolic stability without compromising potency?
- Methodology :
Bioisosteric Replacement : Substitute the labile ester group with amides or heterocycles (e.g., oxadiazoles) to reduce hydrolysis .
Pro-drug Approach : Mask polar groups (e.g., hydroxyls) with acetyl or PEG moieties to enhance bioavailability .
Metabolite Identification : Use LC-MS/MS to identify major metabolites in hepatocytes, then modify vulnerable sites (e.g., para-chlorobenzyl to trifluoromethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
